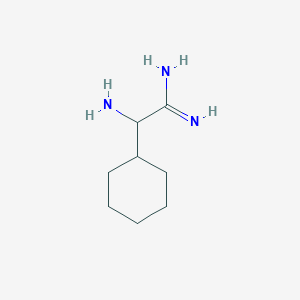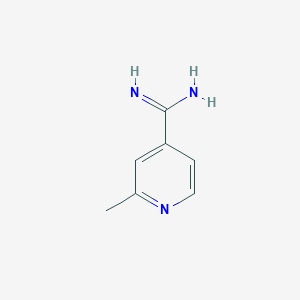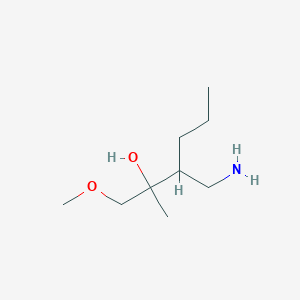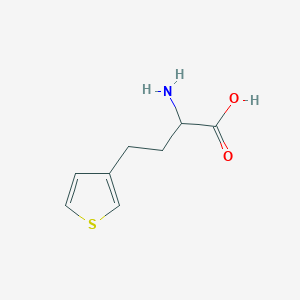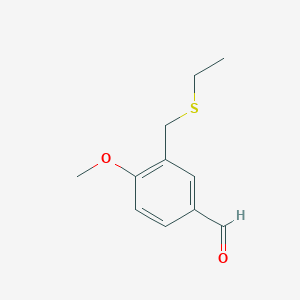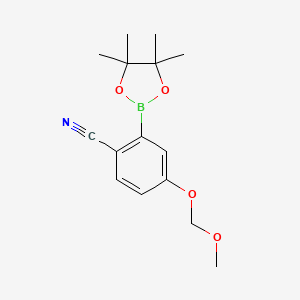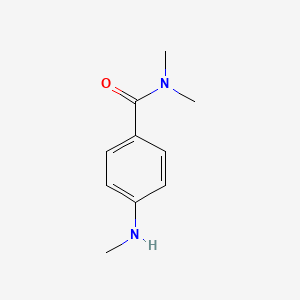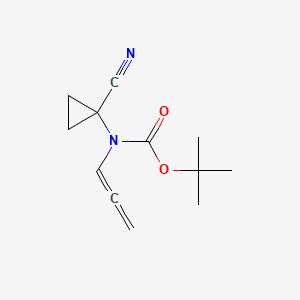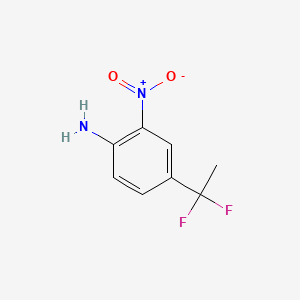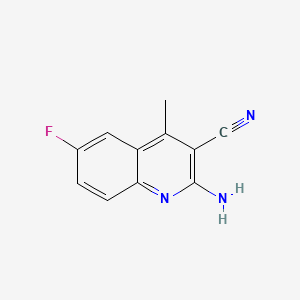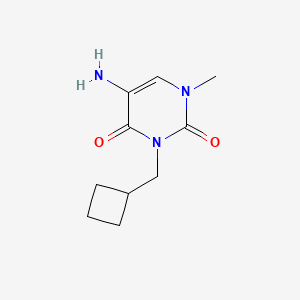
5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 5th position, a cyclobutylmethyl group at the 3rd position, and a methyl group at the 1st position of the pyrimidine ring The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors. For instance, the reaction of 3-(cyclobutylmethyl)-1-methylurea with cyanoacetic acid under acidic conditions can lead to the formation of the desired pyrimidine derivative. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in optimizing the reaction parameters, such as temperature, pressure, and reaction time, to achieve efficient synthesis on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the pyrimidine ring.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The amino group at the 5th position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclobutylmethyl group may enhance the compound’s binding affinity by providing hydrophobic interactions. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the cyclobutylmethyl group, which may affect its binding properties and reactivity.
3-(Cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, which may reduce its potential for hydrogen bonding and biological activity.
5-Amino-3-(cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group at the 1st position, which may influence its overall stability and reactivity.
Uniqueness
The presence of both the amino group and the cyclobutylmethyl group in 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione makes it unique in terms of its potential for diverse chemical reactions and biological interactions. The combination of these functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
5-amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O2/c1-12-6-8(11)9(14)13(10(12)15)5-7-3-2-4-7/h6-7H,2-5,11H2,1H3 |
Clé InChI |
MUWCIDKNEUWKSP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)N(C1=O)CC2CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


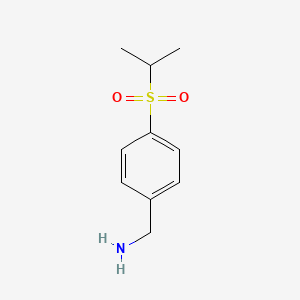
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
